2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Description
2-(2,4-Dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic auxin-like compound characterized by a dichlorophenoxy group linked via a propanamide chain to a 1,2,5-oxadiazol-3-yl (furazan) ring substituted with a phenyl group. The propanamide chain differentiates it from classical auxins (e.g., 2,4-D), which typically feature acetic or propionic acid backbones. The 1,2,5-oxadiazole ring, a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in agrochemicals, may improve its pharmacokinetic properties compared to simpler auxin analogs .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10(24-14-8-7-12(18)9-13(14)19)17(23)20-16-15(21-25-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHRCHXBNSNSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.
Synthesis of 4-phenyl-1,2,5-oxadiazole: This involves the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 4-phenyl-1,2,5-oxadiazole in the presence of a coupling agent like carbodiimide to form the desired propanamide.
Industrial Production Methods
Industrial production methods would typically involve large-scale synthesis using similar reaction conditions but optimized for yield and cost-effectiveness. This may include continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions may target the oxadiazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Compounds with substituted halogen atoms.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on plant physiology and potential herbicidal activity.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in plants, disrupting normal physiological processes.
Pathways Involved: It may interfere with photosynthesis, cell division, or other critical pathways in plants.
Comparison with Similar Compounds
Backbone Modifications
- Propanamide vs. Acetamide Chains: The target compound’s propanamide chain (C₃) provides greater conformational flexibility compared to acetamide (C₂) in Compound 533 . This may improve binding to auxin receptors (e.g., TIR1/AFB proteins) by allowing optimal alignment of the dichlorophenoxy group with hydrophobic pockets.
- In contrast, Compound 533’s pyridine ring offers π-π stacking and hydrogen-bonding opportunities, which may enhance affinity but reduce metabolic stability .
Substituent Effects
- Chlorine vs. Methoxy/Tert-Butyl Groups: The dichlorophenoxy group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability and herbicidal potency.
- Phenyl vs. Dimethoxyphenyl : The phenyl group on the oxadiazole ring (target compound) lacks electron-donating groups, which may reduce oxidative metabolism compared to the 3,4-dimethoxyphenyl substituent in the analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
